
N',4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide is a complex organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide typically involves the oxidative cyclocondensation of precursor compounds. One common method involves the reaction of 4,4′-diamino-3,3′-bi-1,2,5-oxadiazole with dibromo-isocyanurate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy groups, which are useful in the synthesis of macrocyclic systems.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced with different functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dibromo-isocyanurate for oxidation and various reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include azoxy compounds, reduced oxadiazole derivatives, and substituted oxadiazole compounds. These products have diverse applications in various fields, including materials science and pharmaceuticals.
Applications De Recherche Scientifique
N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity . This interaction can disrupt the normal function of target proteins or enzymes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide include:
- 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole-2-oxide
- 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide
Uniqueness
What sets N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C3H6N6O2 |
|---|---|
Poids moléculaire |
158.12 g/mol |
Nom IUPAC |
N',4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide |
InChI |
InChI=1S/C3H6N6O2/c4-2(7-6)1-3(5)8-11-9(1)10/h6H2,(H2,4,7)(H2,5,8) |
Clé InChI |
AAYNZABUJWVHLR-UHFFFAOYSA-N |
SMILES isomérique |
C1(=[N+](ON=C1N)[O-])/C(=N/N)/N |
SMILES canonique |
C1(=[N+](ON=C1N)[O-])C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


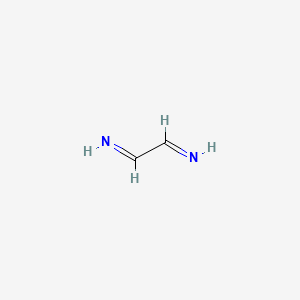
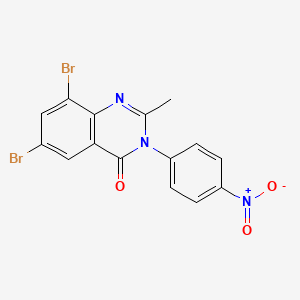
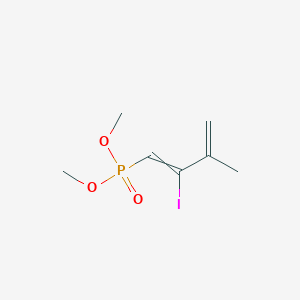

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)

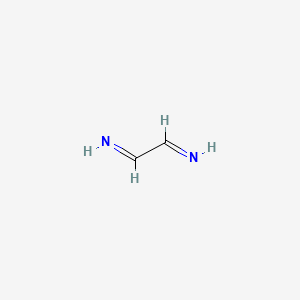
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)

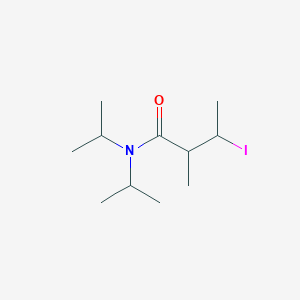
germane](/img/structure/B14265630.png)

